molecular formula C23H25NO3 B6175328 2-benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid CAS No. 2751615-72-0

2-benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid

Cat. No.: B6175328
CAS No.: 2751615-72-0
M. Wt: 363.4
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Description

2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

. Common synthetic routes include:

  • Friedel-Crafts Acylation: : This method involves the acylation of benzene derivatives to introduce the benzyl group.

  • Cyclization Reactions: : Cyclization reactions are employed to form the decahydrocyclohepta[c]pyrrole ring system.

  • Oxidation and Reduction Reactions: : These reactions are used to introduce the oxo group and adjust the oxidation state of the compound.

Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to introduce additional oxygen atoms into the molecule.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution Reactions: : Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides).

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.

Scientific Research Applications

This compound has shown significant potential in various scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : Indole derivatives, including this compound, have been studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound's potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases.

  • Industry: : It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 2-benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid stands out due to its unique structure and potential applications. Similar compounds include other indole derivatives and related heterocyclic compounds. These compounds share common structural features but may differ in their functional groups and biological activities.

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Properties

CAS No.

2751615-72-0

Molecular Formula

C23H25NO3

Molecular Weight

363.4

Purity

95

Origin of Product

United States

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